molecular formula C16H8ClN7 B14096121 5-Chloro-6-(cyano(1-methyl-1H-benzo[d]imidazol-2-yl)methyl)pyrazine-2,3-dicarbonitrile

5-Chloro-6-(cyano(1-methyl-1H-benzo[d]imidazol-2-yl)methyl)pyrazine-2,3-dicarbonitrile

Cat. No.: B14096121
M. Wt: 333.73 g/mol
InChI Key: UUKNWLCJCCLKCH-UHFFFAOYSA-N
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Description

5-Chloro-6-(cyano(1-methyl-1H-benzo[d]imidazol-2-yl)methyl)pyrazine-2,3-dicarbonitrile is a complex organic compound that features a pyrazine ring substituted with a cyano group, a benzoimidazole moiety, and a chlorine atom

Preparation Methods

The synthesis of 5-Chloro-6-(cyano(1-methyl-1H-benzo[d]imidazol-2-yl)methyl)pyrazine-2,3-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzoimidazole moiety: This can be achieved by reacting o-phenylenediamine with formic acid or other suitable reagents to form 1-methyl-1H-benzo[d]imidazole.

    Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Construction of the pyrazine ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Final assembly: The final compound is obtained by coupling the benzoimidazole moiety with the pyrazine ring under suitable reaction conditions, often involving catalysts and specific solvents.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

5-Chloro-6-(cyano(1-methyl-1H-benzo[d]imidazol-2-yl)methyl)pyrazine-2,3-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Chloro-6-(cyano(1-methyl-1H-benzo[d]imidazol-2-yl)methyl)pyrazine-2,3-dicarbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

    Biological Studies: The compound is used in research to understand its interactions with biological macromolecules and its potential as a therapeutic agent.

    Industrial Applications: It is investigated for its use in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(cyano(1-methyl-1H-benzo[d]imidazol-2-yl)methyl)pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 5-Chloro-6-(cyano(1-methyl-1H-benzo[d]imidazol-2-yl)methyl)pyrazine-2,3-dicarbonitrile include other pyrazine derivatives and benzoimidazole-containing compounds. These compounds may share similar structural features but differ in their substituents and overall chemical properties. For example:

    5-Chloro-6-(cyano(1H-benzo[d]imidazol-2-yl)methyl)pyrazine-2,3-dicarbonitrile: Lacks the methyl group on the benzoimidazole moiety.

    6-(Cyano(1-methyl-1H-benzo[d]imidazol-2-yl)methyl)pyrazine-2,3-dicarbonitrile: Lacks the chlorine atom.

    5-Chloro-6-(cyano(1-methyl-1H-benzo[d]imidazol-2-yl)methyl)pyrazine-2-carbonitrile: Lacks one of the cyano groups.

Properties

Molecular Formula

C16H8ClN7

Molecular Weight

333.73 g/mol

IUPAC Name

5-chloro-6-[cyano-(1-methylbenzimidazol-2-yl)methyl]pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C16H8ClN7/c1-24-13-5-3-2-4-10(13)23-16(24)9(6-18)14-15(17)22-12(8-20)11(7-19)21-14/h2-5,9H,1H3

InChI Key

UUKNWLCJCCLKCH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(C#N)C3=NC(=C(N=C3Cl)C#N)C#N

Origin of Product

United States

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